3-Ethylmalate(2-)
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Overview
Description
3-ethylmalate(2-) is dicarboxylate anion of 3-ethylmalic acid. It is a conjugate base of a 3-ethylmalic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, closely related to 3-ethylmalate(2-), is used in phosphine-catalyzed [4 + 2] annulation reactions. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Calcium Complexes and Biological Relevance
Calcium(II)/diethylmalonate complexes, which are functionally similar to 3-ethylmalate(2-), have been prepared and characterized. These complexes mimic γ-carboxyglutamic acid residues in proteins, crucial for Ca2+ binding (Chrysomallidou et al., 2011).
Coordination in Lanthanide Selenidoantimonates
Ethylene polyamines, similar to 3-ethylmalate(2-), have been used in the synthesis of lanthanum and europium selenidoantimonates. This study explores the coordination of the tetraselenidoantimonate anion with trivalent lanthanide ions (Jia et al., 2009).
Biochemical and Environmental Applications
Ethylene Signaling in Plants
Research shows the crucial role of EIN2, a component of ethylene signaling in plants, which may involve biochemical pathways related to 3-ethylmalate(2-). This study reveals how EIN2 mediates the translational repression of specific mRNAs, affecting plant growth and development (Li et al., 2015).
Gas Transport Properties in Membranes
Studies on poly(ether-b-amide6)/[Emim][BF4] gel membranes, which might utilize similar structures to 3-ethylmalate(2-), demonstrate enhanced gas transport properties. This has implications in the field of CO2/light gases separation, which is vital for environmental applications (Rabiee, Ghadimi, & Mohammadi, 2015).
Methane-Based Biorefineries
The ethylmalonyl-CoA pathway, involving compounds structurally related to 3-ethylmalate(2-), has been explored for producing chemicals like 2-hydroxyisobutyric acid and 1,3-butanediol from methane. This research opens pathways for sustainable methane-based biorefineries (Mai, Nguyen, & Lee, 2021).
properties
Product Name |
3-Ethylmalate(2-) |
---|---|
Molecular Formula |
C6H8O5-2 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |
InChI Key |
JUCRENBZZQKFGK-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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